molecular formula C12H19ClN4 B15113697 N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B15113697
M. Wt: 254.76 g/mol
InChI Key: CXYAGTZOFIPXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine; hydrochloride is a pyrazole-derived compound featuring a 1-propyl-substituted pyrazole core linked via an amine group to a 1-methylpyrrol-2-ylmethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research .

Properties

Molecular Formula

C12H19ClN4

Molecular Weight

254.76 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H18N4.ClH/c1-3-6-16-10-11(8-14-16)13-9-12-5-4-7-15(12)2;/h4-5,7-8,10,13H,3,6,9H2,1-2H3;1H

InChI Key

CXYAGTZOFIPXPJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrrole with formaldehyde and methylamine to form N-methyl-1-(1H-pyrrol-2-yl)methanamine . This intermediate is then reacted with 1-propylpyrazole under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-one, while reduction may produce N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine.

Scientific Research Applications

N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Attributes:

  • Pyrrole Substituent : The 1-methylpyrrol-2-ylmethyl group introduces aromatic and heterocyclic diversity, which may influence target binding specificity .
  • Hydrochloride Salt : Improves aqueous solubility, a critical factor for in vitro and in vivo studies .

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole derivatives, emphasizing substituent effects on molecular properties and biological activity:

Compound Name (Hydrochloride Form) Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Source
N-[(1-Methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine C₁₂H₂₀ClN₅ 278.78 1-Propylpyrazole, 1-methylpyrrole Potential kinase/DHX9 inhibition*
N-[(4-Methoxyphenyl)methyl]-1-propylpyrazol-4-amine C₁₄H₁₉ClN₄O 298.78 1-Propylpyrazole, 4-methoxyphenyl Anti-inflammatory, analgesic
N-[(1-Methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine C₁₁H₁₈ClN₅ 255.75 Dual pyrazole, methyl and propyl Antimicrobial (theoretical)
1-(2,2-Difluoroethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine C₁₁H₁₅ClF₂N₄ 284.71 Difluoroethyl, 1-methylpyrrole RNA helicase DHX9 inhibition
1-Ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine C₁₂H₂₀ClN₅ 278.78 Ethyl/methylpyrazole, 1-methylpyrrole Enzyme interaction (mechanism unclear)

*Inferred from structural analogs with similar pyrrole-pyrazole frameworks .

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 4-methoxyphenyl group in the N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-4-amine enhances anti-inflammatory activity by modulating cyclooxygenase (COX) pathways . In contrast, the 1-methylpyrrole moiety in the target compound may favor interactions with RNA helicases or kinases due to its nitrogen-rich aromatic system .
  • Fluorine substituents (e.g., in 1-(2,2-difluoroethyl)- derivatives) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in DHX9 inhibition studies .

Solubility and Stability :

  • Hydrochloride salts universally improve water solubility (e.g., >100 mg/mL in polar solvents) compared to free bases .
  • The 1-propyl chain in the target compound likely increases lipophilicity (logP ~2.5–3.0), balancing solubility and membrane permeability .

Therapeutic Potential: Anti-inflammatory: N-[(4-Methoxyphenyl)methyl]-1-propylpyrazol-4-amine reduces TNF-α and IL-6 levels in murine models (IC₅₀ ~10 µM) . Anticancer: Fluorinated analogs (e.g., 1-(2,2-difluoroethyl)- derivatives) show sub-micromolar IC₅₀ values in leukemia cell lines by targeting DHX9 . Antimicrobial: Pyrazole-pyrrole hybrids exhibit moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.